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Core Science & Biosynthesis

Foundational

The Dual Role of DOHyA in TODGA-Based Solvent Systems: Radiolytic Degradation and Process Enhancement in Nuclear Reprocessing

Executive Summary In the advanced closed nuclear fuel cycle, the partitioning of minor actinides (Am, Cm) from high-level liquid waste (HLLW) is critical for reducing the long-term radiotoxicity of spent nuclear fuel. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced closed nuclear fuel cycle, the partitioning of minor actinides (Am, Cm) from high-level liquid waste (HLLW) is critical for reducing the long-term radiotoxicity of spent nuclear fuel. The extractant N,N,N',N'-tetraoctyldiglycolamide (TODGA) has emerged as the industry standard for these separations (e.g., in EURO-GANEX and i-SANEX processes) due to its exceptional affinity for trivalent actinides[1]. However, in the harsh radiation fields of HLLW, TODGA undergoes radiolytic degradation.

This technical guide explores the mechanistic formation and physicochemical impact of N,N-dioctyl-2-hydroxyacetamide (DOHyA) , a primary radiolytic degradation product of TODGA. Far from being a mere waste byproduct, DOHyA exhibits a complex duality: it acts as an in-situ phase modifier that prevents deleterious third-phase formation, yet it also alters the extraction thermodynamics by demonstrating an affinity for undesirable fission products[2][3]. Understanding this duality is paramount for scientists and engineers designing solvent recycling strategies and scaling up hydrometallurgical processes.

Mechanistic Pathways: Radiolysis of TODGA and the Emergence of DOHyA

When a solvent system comprising TODGA in an aliphatic diluent (such as n-dodecane) is exposed to ionizing radiation (alpha or gamma), the energy is primarily absorbed by the diluent. This generates n-dodecane radical cations ( RH∙+ ) and solvated electrons ( esolv−​ ), which subsequently transfer their energy to the TODGA molecules[4].

The molecular architecture of TODGA makes it particularly susceptible to cleavage at the ether-oxygen bonds. The dominant degradation pathway involves the rupture of the Oether​−Cether​ bond, leading directly to the formation of DOHyA and N,N-dioctylacetamide (DOAA)[4].

Causality of Degradation: The high yield of DOHyA is driven by the stability of the resulting hydroxyl group formed upon the abstraction of a hydrogen atom by the fragmented radical. Because DOHyA retains half of the diglycolamide skeleton (specifically, one amide group and a terminal hydroxyl group), it remains highly surface-active and moderately lipophilic, preventing its easy removal through simple aqueous washing steps[3].

RadiolysisPathway TODGA TODGA (N,N,N',N'-tetraoctyldiglycolamide) Rad Radiolytic Attack (n-Dodecane Radical Cations / e⁻) TODGA->Rad Cleavage O(ether)-C(ether) Bond Cleavage Rad->Cleavage Primary Pathway DOHyA DOHyA (N,N-dioctyl-2-hydroxyacetamide) Cleavage->DOHyA Major Degradation Product DOAA DOAA (N,N-dioctylacetamide) Cleavage->DOAA

Radiolytic degradation pathway of TODGA yielding DOHyA via ether-C bond cleavage.

Physicochemical Impact: DOHyA as an In-Situ Phase Modifier

A major operational limitation of neat TODGA/n-dodecane systems is "third-phase formation." When extracting high concentrations of trivalent metal ions and nitric acid, TODGA forms reverse micelles. As metal loading increases, these polar aggregates grow in size until they exceed the solubility limit of the non-polar n-dodecane diluent, splitting the organic phase into a light, diluent-rich phase and a heavy, metal-rich third phase[2].

The Causality of Phase Mitigation: DOHyA naturally mitigates this phenomenon. Due to its polar hydroxyl group and smaller steric footprint compared to TODGA, DOHyA co-extracts and intercalates into the TODGA-metal aggregates. This intercalation disrupts the highly ordered micellar structure, effectively reducing the average aggregate size and minimizing protonation[2]. Consequently, the macroscopic phase separation is prevented.

Recent studies have shown that a combined solvent system of TODGA + DOHyA in n-dodecane exhibits exceptional radiolytic stability, with only minor changes in density and viscosity under high gamma doses[5].

Quantitative Physicochemical Data Summary

The following table summarizes the key physical and radiolytic properties of the solvent systems under investigation:

ParameterTODGA / n-DodecaneDOHyA / n-DodecaneTODGA + DOHyA / n-Dodecane
System Role Primary ExtractantDegradation Product / ModifierSynergistic Solvent System
Dose Constant ( d ) ~4.65 × 10⁻³ kGy⁻¹[4]N/A (Subject to further breakdown)Highly stable under irradiation[5]
Third-Phase Risk High (at high metal loading)[2]LowMitigated (Prevents aggregation)[2]
Density Trend Intermediate[5]Lowest[5]Highest[5]
Viscosity Trend Intermediate[5]Lowest[5]Highest[5]
Extraction Affinity Actinides(III) / Lanthanides(III)Fission Products & Actinides[3]Enhanced Actinide Separation[2]

Metal Complexation and Radioprotection

An intriguing phenomenon in the radiochemistry of these extractants is radioprotection via metal complexation . When TODGA or DOHyA is irradiated in the presence of macroconcentrations of metal ions (e.g., Nd³⁺, Eu³⁺, or Am³⁺), the rate of radiolytic degradation significantly decreases[1][3].

The Causality of Radioprotection:

  • Energy Sink Mechanism: The heavy metal center acts as an energy sink. Excitation energy transferred from the solvent radicals to the ligand is rapidly dissipated by the metal ion (often via non-radiative decay or luminescence), preventing the localization of energy required to break the Oether​−Cether​ bond.

  • Structural Rigidity: The formation of a rigid, multidentate coordination sphere restricts the conformational freedom of the ligand. This steric locking prevents the structural deformation necessary for bond dissociation to occur following a radical attack.

Self-Validating Experimental Protocol: Radiolysis and Extraction Workflow

To accurately assess the impact of DOHyA accumulation and the radiolytic stability of TODGA, researchers must employ a self-validating experimental workflow. A self-validating protocol ensures that variables (like evaporative losses or incomplete phase separation) are internally controlled via mass balance checks and baseline comparisons.

Step-by-Step Methodology

Step 1: Solvent Preparation & Baseline Establishment (Control)

  • Prepare the organic phase: 0.15 mol/kg TODGA and 0.29 mol/kg DOHyA in n-dodecane[2].

  • Validation: Measure the initial density, viscosity, and FTIR spectra of the unirradiated solvent to establish a baseline.

Step 2: Pre-equilibration

  • Contact the organic phase with an aqueous phase containing 1.05–11.33 mol/kg HNO₃ and a known concentration of Eu(III) or Nd(III) (e.g., 10 mM) at a 1:1 phase ratio[2].

  • Validation: Perform a mass balance check. The concentration of metal in the aqueous phase plus the organic phase must equal 100% of the initial input.

Step 3: Irradiation

  • Subject the pre-equilibrated biphasic system to gamma irradiation (e.g., ⁶⁰Co source) up to absorbed doses of 500 kGy[3].

  • Validation: Utilize Fricke or alanine dosimetry to confirm the exact absorbed dose. Run a parallel control sample without metal ions to isolate the radioprotective effect.

Step 4: Liquid-Liquid Extraction & Phase Analysis

  • Separate the phases post-irradiation. Measure the distribution ratio ( D ) of the metal ions using radiometric techniques (for Am/Cm) or ICP-MS (for Nd/Eu)[1][3].

  • Validation: Compare the D values of the irradiated samples against the unirradiated baseline to quantify performance degradation.

Step 5: Instrumental Quantification

  • Analyze the organic phase using HPLC-MS to quantify the remaining TODGA and the generated DOHyA[3].

  • Use FTIR spectroscopy to probe the coordination chemistry and confirm the reduction in aggregate size (indicated by shifts in the carbonyl stretching frequencies)[1].

ExperimentalWorkflow Prep 1. Solvent Prep TODGA/DOHyA in n-DD Equil 2. Pre-equilibration (HNO3 + Metal Ions) Prep->Equil Irrad 3. Irradiation (Gamma Co-60 / Alpha) Equil->Irrad Extrac 4. Solvent Extraction (Mass Balance Check) Irrad->Extrac Analys 5. Quantification (HPLC-MS & ICP-MS) Extrac->Analys

Self-validating experimental workflow for solvent irradiation and extraction analysis.

Implications for Industrial Hydrometallurgy

The dual nature of DOHyA presents both opportunities and challenges for industrial scale-up. While its presence as a phase modifier stabilizes the hydrodynamics of the solvent extraction process by preventing third-phase formation, its accumulation in the recycled solvent loop cannot be ignored[2][3].

Because DOHyA and its subsequent degradation compounds exhibit a high affinity for undesirable fission products (such as Sr, Zr, and Pd)[3], an unchecked accumulation of DOHyA will eventually lead to the contamination of the minor actinide product stream. Therefore, future flowsheet developments must either integrate specific solvent wash steps (e.g., using sodium carbonate or specialized stripping agents) capable of selectively removing DOHyA, or intentionally formulate the initial solvent as a TODGA + DOHyA binary mixture, allowing engineers to tightly control and predict the thermodynamic baseline of the extraction process from cycle zero.

References

  • Narayanan, P. S., Mishra, S., & Narasimhan, D. (2024). TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data.[Link]

  • Kimberlin, A., Guillaumont, D., Arpigny, S., et al. (2021). An Experimental and Computational Look at the Radiolytic Degradation of TODGA and the Effect on Metal Complexation. ResearchGate.[Link]

  • Sánchez-García, I., Egberink, R. J. M., Verboom, W., & Galán, H. (2024). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. University of Twente Research Information.[Link]

  • RSC Publishing. (2025). Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides with the solvated electron and the dodecane radical cation.[Link]

Sources

Exploratory

The Role and Interactions of 2-Hydroxy-N,N-Dioctylacetamide (DOHyA) in Actinide and Lanthanide Separations

Executive Summary The partitioning of long-lived trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides from High-Level Liquid Waste (HLLW) is a critical step in closing the nuclear fuel cycle. While N,N,N',N'-tetraoctyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The partitioning of long-lived trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides from High-Level Liquid Waste (HLLW) is a critical step in closing the nuclear fuel cycle. While N,N,N',N'-tetraoctyl diglycolamide (TODGA) is the industry-standard extractant for this purpose, its exposure to intense alpha, beta, and gamma radiation leads to radiolytic degradation. One of the primary degradation products is 2-hydroxy-N,N-dioctylacetamide (DOHyA) . Unlike many degradation byproducts that inhibit separation, DOHyA exhibits unique coordination chemistry that actively prevents third-phase formation and supports metal complexation. This whitepaper provides an in-depth technical analysis of DOHyA's structural dynamics, its role as a phase modifier, and field-proven experimental protocols for evaluating its extraction efficacy.

Radiolytic Generation and Chemical Causality

In solvent extraction processes such as EURO-GANEX and ARTIST, TODGA is dissolved in an aliphatic diluent (e.g., n-dodecane) and contacted with highly acidic (3–4 M HNO₃) aqueous waste[1][2]. The intense radiation field of the HLLW induces the radiolysis of the solvent system.

The dominant radiolytic degradation mechanism of TODGA involves the cleavage of the C–O ether bond or the C–N amide bond. When the ether bond is cleaved followed by hydroxyl radical addition, the primary product formed is DOHyA[3].

The Causality of Acidic Protection: Interestingly, the presence of nitric acid in the aqueous phase provides a protective effect against TODGA degradation. Nitrate ions act as radical scavengers, absorbing radiolytically generated radicals and altering the degradation profile. However, even in highly acidic environments, DOHyA remains the most prevalent degradation product, growing exponentially with the absorbed gamma dose[3][4].

RadiolyticPathway TODGA TODGA (Primary Extractant) Rad Ionizing Radiation (Alpha/Beta/Gamma Decay) TODGA->Rad Cleavage Ether Bond Cleavage (C-O Scission) Rad->Cleavage DOHyA 2-Hydroxy-N,N-dioctylacetamide (DOHyA) Cleavage->DOHyA Hydroxyl Addition DOAA N,N-dioctylacetamide (DOAA) Cleavage->DOAA H-Abstraction

Radiolytic degradation pathway of TODGA yielding DOHyA via ether bond cleavage.

Coordination Chemistry: Complexation vs. Phase Modification

The interaction of DOHyA with trivalent lanthanides (Ln³⁺) and actinides (An³⁺) dictates the overall efficiency of the degraded solvent system.

Prevention of Third-Phase Formation

During the extraction of metal ions from HLLW, highly polar metal-nitrate-TODGA complexes accumulate in the organic phase. Because the diluent (n-dodecane) is non-polar, this polarity mismatch can cause the organic phase to split into two distinct layers: a light, diluent-rich phase and a heavy, metal-rich "third phase." Third-phase formation is catastrophic for hydraulic flow in continuous centrifugal contactors.

DOHyA acts as a highly effective phase modifier [1][2]. Structurally, it possesses a polar head (hydroxyl and amide groups) and a lipophilic tail (two octyl chains). This amphiphilic nature bridges the polarity gap between the bulk n-dodecane and the highly polar metal complexes, increasing the Limiting Organic Concentration (LOC) and preventing phase splitting[1].

Mixed Complexation Dynamics

While some carboxylic acid degradation products (e.g., 2-(2-(dioctylamino)-2-oxoethoxy)acetic acid) pull metal ions back into the aqueous phase, DOHyA maintains distribution ratios greater than one ( D>1 ) for critical isotopes like Americium (Am) and Europium (Eu)[5].

Although DOHyA acts primarily as a phase modifier rather than a primary extractant, under process conditions, it participates in the inner coordination sphere of the metal to form mixed Ln-degradation product-TODGA complexes (e.g., [Ln(TODGA)x​(DOHyA)y​]3+ )[2]. The presence of the hydroxyl group on DOHyA contributes significantly to this enhanced extraction, differentiating it from its non-hydroxylated analogs[5].

ExtractionWorkflow Aqueous Aqueous Phase (HLLW) 3-4 M HNO3 + Ln(III)/An(III) Contact Liquid-Liquid Contact (High-Shear Mixing) Aqueous->Contact Organic Organic Phase TODGA + DOHyA in n-dodecane Organic->Contact Complex Mixed Complex Formation [Ln(TODGA)x(DOHyA)y]3+ Contact->Complex Separation Phase Separation (Organic vs Aqueous) Complex->Separation

Solvent extraction workflow for Ln/An separation utilizing DOHyA as a phase modifier.

Quantitative Extraction Data

The following tables summarize the physicochemical impact of DOHyA on the solvent extraction system.

Table 1: Impact of TODGA Radiolysis Products on Am(III) and Eu(III) Extraction [5]

CompoundDistribution Ratio ( D )Functional Role / Impact
TODGA D≫1 Primary Extractant
DOHyA D>1 Enhances extraction; acts as phase modifier
N,N-dioctylacetamide D>1 Minor enhancement
2-(2-(Dioctylamino)-2-oxoethoxy)acetic acid D<1 Inhibits extraction (aqueous solubility)

Table 2: Density Variation of the Acid-Equilibrated Organic Phase [1] (Note: Density increases as a function of initial nitric acid concentration due to acid co-extraction).

Solvent Composition (in n-dodecane)Relative Density TrendOperational Consequence
0.29 mol kg⁻¹ DOHyALowestBaseline modifier density
0.15 mol kg⁻¹ TODGAIntermediateStandard extractant density
0.15 mol kg⁻¹ TODGA + 0.29 mol kg⁻¹ DOHyAHighestOptimal combined system for LOC

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols outline the exact methodologies for assessing DOHyA's interaction with f-block elements.

Protocol A: Liquid-Liquid Extraction and Distribution Ratio ( D ) Determination

Objective: Quantify the extraction efficiency of the TODGA/DOHyA combined system.

  • Solvent Preparation: Prepare the organic phase by dissolving 0.15 mol kg⁻¹ TODGA and 0.29 mol kg⁻¹ DOHyA in n-dodecane[1]. Allow the solution to equilibrate at 25°C.

  • Aqueous Phase Spiking: Prepare a 3.0 M HNO₃ aqueous solution spiked with radiotracers (e.g., ²⁴¹Am for actinides, ¹⁵²Eu for lanthanides) at trace concentrations (~ 10−4 M).

  • Phase Contact: Combine equal volumes (1:1 O/A ratio) of the organic and aqueous phases in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 30 minutes at a constant temperature (25.0 ± 0.1 °C) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the biphasic mixture at 5000 RPM for 5 minutes to achieve complete phase disengagement.

  • Radiometric Analysis: Extract identical aliquots from both the organic and aqueous phases. Measure the gamma activity using a High-Purity Germanium (HPGe) detector.

  • Validation: Calculate the distribution ratio ( D ) as the ratio of the activity in the organic phase to the activity in the aqueous phase. A mass balance check must yield >95% recovery to validate the absence of third-phase precipitation.

Protocol B: Radiolytic Stability Profiling

Objective: Simulate HLLW conditions to measure the generation rate of DOHyA.

  • Sample Irradiation: Place the TODGA/n-dodecane solvent in a sealed borosilicate glass vial. Contact the organic phase with 3.0 M HNO₃ to simulate process conditions[3].

  • Gamma Exposure: Irradiate the biphasic system using a ⁶⁰Co gamma source at a constant dose rate (e.g., 5 kGy/h) up to a total absorbed dose of 500 kGy[3].

  • Quenching & Sampling: Post-irradiation, separate the organic phase and dilute 1:100 in LC-MS grade methanol.

  • UPLC-Q-TOF-MS Analysis: Inject the sample into an Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

  • Quantification: Monitor the exact mass of DOHyA ( [M+H]+ = 300.29 m/z). Use a synthesized DOHyA analytical standard to generate a calibration curve for absolute quantification.

Conclusion

The interaction of 2-hydroxy-N,N-dioctylacetamide (DOHyA) with lanthanides and actinides represents a rare scenario in radiochemistry where a degradation product actively benefits the separation process. By functioning as a robust phase modifier and participating in mixed-complex formation, DOHyA prevents the hazardous formation of third phases in non-polar diluents while maintaining high distribution ratios for critical trivalent f-block elements. Understanding and modeling the thermodynamic behavior of DOHyA is essential for the design of next-generation, highly irradiated solvent extraction flowsheets.

References

  • Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link]

  • TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • An experimental and computational look at the radiolytic degradation of TODGA and the effect on metal complexation Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Systematic explorations for the effect of nitric acid on radiolysis of TODGA/kerosene: extraction behavior and DFT investigations for the complexation of lanthanides Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Hydrometallurgical Extraction of Minor Actinides with DOHyA

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Minor Actinide Separation The sustainable development of nuclear energy hinges on the effective management of high-level liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Minor Actinide Separation

The sustainable development of nuclear energy hinges on the effective management of high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel.[1][2] A significant challenge in this endeavor is the separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar lanthanides (Lns).[3][4] The long-term radiotoxicity and heat generation of HLLW are primarily due to these minor actinides.[5][6] Their selective removal is a critical step in partitioning and transmutation (P&T) strategies, which aim to convert these long-lived hazardous elements into shorter-lived or stable isotopes, thereby reducing the long-term burden on geological repositories.[6]

The separation of trivalent actinides from lanthanides is notoriously difficult due to their similar ionic radii and chemical properties.[3][4] This has spurred extensive research into novel solvent extraction processes. One promising avenue of investigation involves the use of CHON-type (composed of Carbon, Hydrogen, Oxygen, and Nitrogen) extractants, which are completely incinerable and thus minimize the generation of secondary waste.[6] Among these, N,N-dioctyl-α-hydroxyacetamide (DOHyA) has emerged as a significant ligand in hydrometallurgical processes for minor actinide extraction.

This document provides a detailed guide to the principles and protocols for the hydrometallurgical extraction of minor actinides using DOHyA, often in synergistic combination with other extractants.

The Role of DOHyA in Synergistic Solvent Extraction

DOHyA is a neutral extractant that, when used in combination with an acidic extractant like bis(2-ethylhexyl)phosphoric acid (HDEHP), demonstrates a synergistic effect in the extraction of trivalent metal ions from nitric acid solutions.[7] This synergistic extraction is crucial for enhancing the separation efficiency of Am(III) and Eu(III), a common surrogate for other trivalent lanthanides.[7]

The underlying mechanism involves the formation of stable complexes between the metal ions and the combined DOHyA-HDEHP solvent system.[7] Density functional theory (DFT) calculations have been employed to understand the geometry and electronic properties of these complexes, revealing the energetic feasibility of their formation.[7] The participation of both the neutral (DOHyA) and acidic (HDEHP) extractants in the complex facilitates the selective separation of trivalent actinides from lanthanides present in high-level liquid waste.[7]

Key Advantages of DOHyA-based Systems:
  • Synergistic Enhancement: The combination of DOHyA with acidic extractants leads to significantly higher distribution ratios for minor actinides than either extractant alone.[7]

  • CHON-Compliant: As a CHON-type ligand, DOHyA and its degradation products can be incinerated, reducing the volume of secondary radioactive waste.[6]

  • Favorable Kinetics: The extraction kinetics with DOHyA-based systems are generally rapid, allowing for their use in continuous counter-current extraction equipment like mixer-settlers.[1]

Experimental Protocols

Protocol 1: Batch Solvent Extraction of Am(III) and Eu(III) using DOHyA-HDEHP

This protocol outlines a standard laboratory procedure for evaluating the extraction efficiency and selectivity of the DOHyA-HDEHP system for americium and europium.

Materials:

  • Organic Phase: A solution of N,N-dioctyl-α-hydroxyacetamide (DOHyA) and bis(2-ethylhexyl)phosphoric acid (HDEHP) in a suitable diluent such as n-dodecane. Typical concentrations might be 0.1 M DOHyA + 0.2 M HDEHP.

  • Aqueous Phase: A nitric acid (HNO₃) solution (e.g., 0.01 M to 4.0 M) containing tracer concentrations of ²⁴¹Am(III) and ¹⁵²Eu(III).

  • Glass vials with screw caps.

  • Mechanical shaker.

  • Centrifuge.

  • Pipettes and volumetric flasks.

  • Gamma-ray spectrometer for radioassay.

Procedure:

  • Phase Preparation: Prepare the organic and aqueous phases to the desired concentrations.

  • Extraction: In a glass vial, pipette equal volumes (e.g., 1.5 mL) of the organic and aqueous phases.

  • Equilibration: Vigorously mix the two phases using a mechanical shaker for a sufficient time to reach equilibrium (typically 30-60 minutes) at a constant temperature (e.g., 25 °C).[1]

  • Phase Separation: Separate the aqueous and organic phases by centrifugation for approximately 10 minutes.[1]

  • Sampling: Carefully take aliquots from both the aqueous and organic phases for analysis.

  • Analysis: Determine the concentration of Am(III) and Eu(III) in both phases using gamma-ray spectrometry.

  • Calculation of Distribution Ratio (D) and Separation Factor (SF):

    • The distribution ratio (D) is calculated as the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase.

    • The separation factor (SF) between Am(III) and Eu(III) is calculated as the ratio of their distribution ratios: SF(Am/Eu) = D(Am) / D(Eu).

Data Presentation:

Nitric Acid Conc. (M)D(Am)D(Eu)SF(Am/Eu)
0.1
0.5
1.0
2.0
3.0
4.0

Table 1: Example data table for summarizing extraction results.

Protocol 2: Stripping of Minor Actinides from the Loaded Organic Phase

This protocol describes the back-extraction (stripping) of the extracted minor actinides from the organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping Solution: A suitable aqueous solution, often a dilute acid or a solution containing a complexing agent. For the DOHyA-HDEHP system, a dilute nitric acid solution or a solution containing a hydrophilic complexing agent like DTPA (diethylenetriaminepentaacetic acid) can be effective.

  • Equipment as listed in Protocol 1.

Procedure:

  • Contacting: In a glass vial, mix the loaded organic phase with an equal volume of the stripping solution.

  • Equilibration: Shake the mixture vigorously for a time sufficient to achieve stripping equilibrium.

  • Phase Separation: Centrifuge to separate the two phases.

  • Sampling and Analysis: Sample both phases and analyze for the concentration of the minor actinides to determine the stripping efficiency.

Visualization of the Extraction Process

The following diagrams illustrate the conceptual workflow of the solvent extraction process.

ExtractionWorkflow cluster_Aqueous Aqueous Phase (Feed) cluster_Organic Organic Phase Aqueous_Feed High-Level Liquid Waste (HNO₃, Minor Actinides, Lanthanides) Mixer Mixer-Settler (Extraction) Aqueous_Feed->Mixer Organic_Phase DOHyA + HDEHP in n-dodecane Organic_Phase->Mixer Raffinate Aqueous Raffinate (Depleted of MAs) Mixer->Raffinate Aqueous Out Loaded_Organic Loaded Organic Phase (MAs-DOHyA-HDEHP complexes) Mixer->Loaded_Organic Organic Out Stripping Mixer-Settler (Stripping) Product Minor Actinide Product (in aqueous solution) Stripping->Product Aqueous Product Spent_Organic Spent Organic Phase (for recycle) Stripping->Spent_Organic Organic Recycle Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., dilute HNO₃) Stripping_Agent->Stripping

Caption: Conceptual workflow for the extraction and stripping of minor actinides using a DOHyA-based solvent system.

Concluding Remarks

The hydrometallurgical extraction of minor actinides using DOHyA, particularly in synergistic systems with acidic extractants like HDEHP, presents a viable and promising technology for advanced nuclear fuel reprocessing. The CHON-compliant nature of DOHyA aligns with the goal of minimizing secondary waste streams, a critical aspect of sustainable nuclear energy.[6] The protocols and principles outlined in this document provide a foundation for researchers and scientists to explore and optimize these separation processes. Further research into the long-term stability of the DOHyA-based solvent under irradiation and the development of integrated flowsheets for continuous operation will be crucial for the industrial-scale implementation of this technology.

References

  • Elucidation of the extraction of trivalent actinides using the DOHyA–HDEHP system: an experimental and theoretical approach. RSC Publishing.

  • INVESTIGATIONS ON THE EXTRACTION BEHAVIOR OF ACTINIDES IN IONIC LIQUID MEDIUM AND THE PHYSICOCHEMICAL AND AGGREGATION PROPERTIES.

  • Separation of Minor Actinides from Lanthanides by Dithiophosphinic Acid Extractants. (PDF)

  • Demonstration of a TODGA based Extraction Process for the Partitioning of Minor Actinides from a PUREX Raffinate | Request PDF. ResearchGate.

  • 30+ years of solvent extraction development for minor actinide separations in Europe.

  • Elucidation on the extraction of trivalent actinides using DOHyA-HDEHP system- An experimental and theoretical approach | Request PDF. ResearchGate.

  • 4-6 Separation of Minor Actinides Using Incinerable Extractants.

  • Minor Actinide Separation: Recent Advances at the CEA.

  • Separation of Minor Actinides from Lanthanides by Dithiophosphinic Acid Extractants. UNT Digital Library.

  • A novel highly selective ligand for separation of actinides and lanthanides in the nuclear fuel cycle. Experimental verification of the theoretical prediction | Request PDF. ResearchGate.

  • Hydrometallurgical M inor Actinide Separation in Hollow Fibre M odules. OSTI.gov.

  • Effects of Diluents on the Separation of Minor Actinides from Lanthanides with Tetradodecyl-1,10-phenanthroline-2,9-diamide from. SciSpace.

  • Multicoordinate ligands for actinide/lanthanide separations. PubMed.

  • Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds.

  • Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. SciSpace.

  • Organic: New compounds for actinide and lanthanide separation. RSC Blogs.

  • Separation of americium from curium by oxidation and ion exchange. PubMed.

  • Selective Separation of Americium(III), Curium(III), and Lanthanide(III) by Aqueous and Organic Competitive Extraction. PubMed.

  • New Insight into the Americium/Curium Separation by Solvent Extraction using Diglycolamides. ResearchGate.

  • Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. PMC.

  • Selective Extraction of Americium from Curium and the Lanthanides by the Lipophilic Ligand CyMe 4 BTPhen Dissolved in Aliquat-336 Nitrate Ionic Liquid | Request PDF. ResearchGate.

  • Chemical and electronic properties of Actinide compounds and their applications.

  • Layered Double Hydroxide-Based Materials for Wastewater Treatment: Recent Progress in Multifunctional Environmental Applications. MDPI.

  • INDIAN EXPERIENCE - Vitrification of High Level Liquid Waste. BARC.

  • An Overview of R&D Activities on High Level Liquid Waste Partitioning at Tsinghua University, China | Request PDF. ResearchGate.

  • Advances in Technologies for the Treatment of Low and Intermediate Level Radioactive Liquid Wastes. IAEA.

  • Research of Reduction of Volume of High Level Waste from HTGR.

Sources

Application

Application Note &amp; Protocol: Advanced Liquid-Liquid Extraction of Metal Ions Using N,N-dioctyl-2-hydroxyacetamide (DOHyA)

Abstract and Introduction Liquid-liquid extraction (LLE), or solvent extraction, is a cornerstone separation technology pivotal in hydrometallurgy, nuclear fuel reprocessing, and pharmaceutical purification. The efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Liquid-liquid extraction (LLE), or solvent extraction, is a cornerstone separation technology pivotal in hydrometallurgy, nuclear fuel reprocessing, and pharmaceutical purification. The efficacy of LLE hinges on the selective partitioning of a target species between two immiscible liquid phases—typically an aqueous phase containing the analyte and an organic phase containing a specialized extractant. This document provides a detailed technical guide on the application of N,N-dioctyl-2-hydroxyacetamide (DOHyA), a sophisticated neutral extractant with unique advantages for the selective recovery of metal ions.

DOHyA has emerged as a promising ligand, particularly for separating trivalent actinides and lanthanides from acidic waste streams, a critical step in advanced nuclear fuel cycles.[1][2] Its key attributes include its ability to prevent the formation of a deleterious "third phase" at high metal loadings—a common failure mode for other powerful extractants like N,N,N′,N′-tetraoctyldiglycolamide (TODGA)—and the relative ease with which extracted metals can be stripped back into an aqueous phase.[1][3] This guide will elucidate the fundamental mechanisms, provide detailed protocols for its use, and offer expert insights into optimizing its performance.

Physicochemical Properties and Molecular Structure

Understanding the molecular characteristics of DOHyA is fundamental to appreciating its function. It is a monoamide distinguished by two n-octyl chains, which confer significant lipophilicity, and a hydrophilic head containing both an amide and a hydroxyl functional group.

Table 1: Physicochemical Properties of N,N-dioctyl-2-hydroxyacetamide (DOHyA)

PropertyValueReference
Chemical Name 2-hydroxy-N,N-dioctylacetamide[4]
Synonyms DOHyA, N,N'-dioctyl-α-hydroxy acetamide[3][4]
CAS Number 440339-85-5[4]
Molecular Formula C18H37NO2[4]
Molecular Weight 299.50 g/mol [4]
Appearance Varies; can be an oil or waxy solid at room temp.Inferred
Solubility Soluble in nonpolar organic diluents (e.g., n-dodecane, kerosene); Insoluble in water.[1][5]
Key Functional Groups Amide (C=O), Hydroxyl (-OH)[6]

Mechanism of Metal Ion Extraction

DOHyA functions as a neutral, bidentate chelating agent . This mechanism is central to its extraction capabilities and selectivity.

  • Neutral Extraction: DOHyA does not engage in cation exchange (i.e., it does not release a proton). Instead, it coordinates directly with the metal ion, extracting the neutral metal-salt complex (e.g., M(NO₃)₃) into the organic phase.

  • Bidentate Chelation: The power of DOHyA lies in its ability to form a stable, five-membered ring with the metal ion. Coordination occurs through the lone pair of electrons on the carbonyl oxygen of the amide group and the hydroxyl oxygen .[2][3] This chelation effect significantly enhances the stability of the extracted complex compared to monodentate ligands.

  • Role of the Aqueous Phase: The extraction of trivalent metal ions like Americium (Am³⁺) and Europium (Eu³⁺) is highly dependent on the nitric acid concentration of the aqueous phase. High acidity (>3 M HNO₃) promotes the formation of the neutral, nitrate-rich metal species that are readily extracted by DOHyA.[2][3] Conversely, the metal can be efficiently stripped from the organic phase by contacting it with a low-acidity aqueous solution (e.g., 0.5 M - 1.0 M HNO₃), which shifts the equilibrium back towards the un-complexed metal ion in the aqueous phase.[1][2]

G Fig. 2: Experimental Workflow for LLE cluster_extraction Extraction cluster_stripping Stripping prep_org 1. Prepare Organic Phase (0.2M DOHyA in n-Dodecane) mix 3. Mix Phases (A/O = 1) Vortex & Shake prep_org->mix prep_aq 2. Prepare Aqueous Phase (e.g., 100 ppm Eu³⁺ in 3M HNO₃) prep_aq->mix separate 4. Separate Phases (Centrifuge) mix->separate sample_aq 5. Sample Aqueous Raffinate for Analysis (C_aq,final) separate->sample_aq add_strip 6. Add Strip Solution (e.g., 0.5M HNO₃) to Loaded Organic separate->add_strip Loaded Organic mix_strip 7. Mix & Separate add_strip->mix_strip sample_strip 8. Sample Aqueous Strip for Analysis mix_strip->sample_strip

Caption: Workflow for a typical batch liquid-liquid extraction experiment.

Protocol 2: Calculation of Key Performance Metrics

From the analytical data gathered in Protocol 1, the following critical metrics can be calculated to quantify the extraction performance.

  • Distribution Ratio (D): This is the fundamental measure of extraction efficiency. It is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.

    • Concentration in Organic Phase (C_org): C_org = C_aq,initial - C_aq,final (assuming A/O = 1)

    • Formula: D = C_org / C_aq,final

    • A high D value (>10) indicates efficient extraction into the organic phase.

  • Percentage Extraction (%E): A more intuitive measure of efficiency.

    • Formula: %E = (D / (D + (A/O))) * 100

    • For an A/O ratio of 1, this simplifies to: %E = (D / (D + 1)) * 100

  • Separation Factor (α): Used when extracting two different metal ions (e.g., Am³⁺ and Eu³⁺) to measure selectivity. It is the ratio of their individual distribution ratios.

    • Formula: α_(Am/Eu) = D_Am / D_Eu

    • An α value significantly greater than 1 indicates that the system can effectively separate the two metals.

Quantitative Data Summary

The extraction efficiency of DOHyA is highly sensitive to the concentration of nitric acid. The data below, synthesized from literature, illustrates this relationship for Am(III).

Table 2: Representative Distribution Ratios for Am(III) Extraction [1]

Nitric Acid Conc. [HNO₃] (M) Distribution Ratio (D_Am) in 0.1 M DOHyA/n-DD
1.0 ~0.0001
3.0 - 4.0 10 - 70

| 6.0 | > 200 |

This table demonstrates that DOHyA is a poor extractant at low acidity but becomes exceptionally powerful at high acidity, forming the basis for an effective extraction and stripping cycle.

References

  • N,N-dialkyl-2-hydroxyacetamides for modifier-free separation of trivalent actinides from nitric acid medium. ResearchGate. [Link]

  • Extraction and structural studies of an unexplored monoamide, N,N'-dioctyl, α-hydroxy acetamide with lanthanide(III) and actinide(III) ions. ResearchGate. [Link]

  • 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. ResearchGate. [Link]

  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. University of Twente Research Information. [Link]

  • Solvent extraction in the recovery of metals from solutions: entering the third decade of XXI century. DESWATER. [Link]

  • Extraction and structural studies of an unexplored monoamide, N,N'-dioctyl, α-hydroxy acetamide with lanthanide(III) and actinide(III) ions. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing nitric acid concentration for 2-hydroxy-N,N-dioctylacetamide extraction

Welcome to the Technical Support Center for 2-Hydroxy-N,N-dioctylacetamide (DOHyA) extraction workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxy-N,N-dioctylacetamide (DOHyA) extraction workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize nitric acid ( HNO3​ ) concentrations when utilizing DOHyA for the partitioning of trivalent f-elements (e.g., Actinides and Lanthanides) from high-level liquid waste (HLLW) or complex aqueous mixtures.

This center bypasses superficial steps to focus on the mechanistic causality behind phase behaviors, extraction efficiencies, and radiolytic stability.

Mechanistic Overview: The Role of Nitric Acid in DOHyA Systems

DOHyA (also referred to as DOA) is a neutral extractant and a highly effective phase modifier. In standard extraction systems utilizing N,N,N′,N′-tetraoctyldiglycolamide (TODGA) in nonpolar diluents like n-dodecane, high concentrations of nitric acid or metal ions trigger an undesirable splitting of the organic phase (third-phase formation) 1.

The concentration of HNO3​ is the master variable in this system:

  • Protonation & Complexation: Extraction of trivalent metal ions relies on the protonation of the amidic carbonyl moiety by HNO3​ , which facilitates coordinate complex formation between the extractant and the metal ion [[2]]().

  • The 3-4 M Sweet Spot: The distribution coefficient ( Kd​ ) for elements like Am(III) and Eu(III) reaches a maximum at 3–4 M HNO3​ . At this concentration, hydrogen bonds between the outer sphere of the metal nitrate and the extractant units provide ideal stabilization in the hydrophobic environment [[3]]().

  • Acid/Water Co-extraction: Beyond 4 M HNO3​ , the extraction of nitric acid into the organic phase increases exponentially, unavoidably dragging water molecules with it. This drastically increases the density and viscosity of the organic phase, risking phase instability 1.

HNO3_Optimization HNO3 Aqueous Nitric Acid (HNO3) Concentration Low < 1.0 M HNO3 Sub-optimal Extraction HNO3->Low Optimal 3.0 - 4.0 M HNO3 Optimal f-Element Extraction HNO3->Optimal High > 5.0 M HNO3 Excessive Acid Co-extraction HNO3->High Mech1 Insufficient protonation of amidic carbonyl moiety Low->Mech1 Mech2 Ideal hydrophobic stabilization Maximum Distribution Ratio (D) Optimal->Mech2 Mech3 Increased organic phase density Risk of third-phase splitting High->Mech3 DOHyA Addition of DOHyA (Phase Modifier) Mech3->DOHyA Mitigation Strategy Stable Restored Phase Stability Maintained Extraction DOHyA->Stable

Caption: Logical flow of nitric acid concentration effects on DOHyA/TODGA extraction systems.

Troubleshooting Guide (Symptom-Cause-Solution)

Q: My organic phase is splitting into two distinct layers (third-phase formation) during extraction. How do I resolve this?

  • Cause: You have exceeded the Limiting Organic Concentration (LOC) of your primary extractant (e.g., TODGA). This occurs when the initial HNO3​ concentration is too high (>5 M), leading to excessive polarity in the organic phase due to acid/water co-extraction 1.

  • Solution: Introduce DOHyA as a phase modifier. A combined solvent system (e.g., 0.15 M TODGA + 0.29 M DOHyA in n-dodecane) alters the aggregation behavior of the reverse micelles, accommodating higher polarity and preventing early third-phase formation 1.

Q: The viscosity of my organic phase has spiked, causing poor phase separation during centrifugation. What is happening?

  • Cause: As the initial concentration of HNO3​ increases, the amount of HNO3​ and water extracted into the less dense organic phase increases, directly driving up both density and viscosity 1.

  • Solution: First, verify that your aqueous feed does not exceed 4 M HNO3​ unless strictly necessary. Second, conduct the phase separation at a slightly elevated temperature (e.g., 303 K - 313 K), as thermodynamic studies reveal that molecular interactions weaken and viscosity decreases with increasing temperature in DOHyA systems 1.

Q: My extraction efficiency is dropping over time when processing highly radioactive samples. Is DOHyA degrading?

  • Cause: Gamma radiolysis. Interestingly, DOHyA is actually one of the primary radiolytic degradation compounds of TODGA 4. While it is highly stable, prolonged exposure to high gamma doses (>500 kGy) can degrade it.

  • Solution: Ensure metal complexation occurs rapidly. Studies show that Eu-complexes formed in the organic phase actively protect DOHyA from radiolytic degradation by altering the degradation pathway 4. Do not irradiate or store the solvent in a high-radiation field without the target metals present.

Quantitative Reference Data

The table below summarizes how varying the initial HNO3​ concentration impacts the physicochemical properties of the organic phase. Notice how the addition of DOHyA stabilizes the system at higher acidities.

Initial Aqueous HNO3​ (M)Organic Phase Composition HNO3​ Extracted (mol/kg)Density ImpactPhase Stability
1.05 M 0.15 M TODGA / n-DDLowBaselineStable (Single Phase)
4.00 M 0.15 M TODGA / n-DDModerateIncreasedHigh Risk (Early Splitting)
4.00 M 0.15 M TODGA + 0.29 M DOHyAModerateModerately IncreasedStable (Mitigated)
> 10.0 M 0.15 M TODGA + 0.29 M DOHyAHighHighStable (DOHyA prevents splitting)

Data synthesized from physicochemical insights into TODGA-DOHyA solvent systems1.

Standardized Experimental Protocol: Self-Validating Batch Equilibration

To ensure reproducible extraction of trivalent actinides using a DOHyA-modified system, follow this rigorously self-validating protocol [[5]]().

Protocol Step1 1. Solvent Prep (DOHyA in n-dodecane) Step2 2. Pre-equilibration (with 3-4 M HNO3) Step1->Step2 Step3 3. Spiking (Am/Eu Tracers) Step2->Step3 Step4 4. Equilibration (1h at 298 K) Step3->Step4 Step5 5. Phase Separation (Centrifugation) Step4->Step5 Step6 6. Quantification (NaI(Tl) Scintillation) Step5->Step6

Caption: Step-by-step batch equilibration workflow for DOHyA-mediated actinide extraction.

Step 1: Solvent Preparation Prepare the organic phase by dissolving 0.2 M DOHyA (or a combination of 0.15 M TODGA + 0.29 M DOHyA) in n-dodecane (n-DD).

Step 2: Acid Pre-Equilibration (Critical Causality Step) Contact 1 mL of the organic phase with 1 mL of unspiked 3 M HNO3​ .

  • Why? If you skip this, the extraction of HNO3​ and water during the actual run will alter the phase volumes and kinetics, invalidating your distribution ratios. Pre-equilibration ensures the organic phase density and acid concentration are at a steady state before metal extraction begins 5.

  • Self-Validation Check: Titrate the aqueous raffinate post-equilibration. The acid molarity should exactly match your initial feed (3 M), confirming the organic phase is fully saturated.

Step 3: Tracer Spiking Prepare a fresh 3 M HNO3​ aqueous phase spiked with the desired radioactive tracer (e.g., 241Am(III) or 152+154Eu(III) ).

Step 4: Equilibration Combine equal volumes (e.g., 1 mL each) of the pre-equilibrated organic phase and the spiked aqueous phase in a stoppered test tube. Immerse in a constant-temperature water bath (298 K) and agitate for 1 hour to ensure thermodynamic equilibrium 5.

Step 5: Phase Separation & Scrubbing Allow the phases to settle for 1 hour, or centrifuge at 3000 RPM for 5 minutes. Separate the metal-loaded organic phase. If required, scrub the organic phase twice with 0.1 M HNO3​ to remove loosely bound impurities 5.

Step 6: Quantification Measure the radioactivity of both the organic and aqueous phases using a well-type NaI(Tl) scintillation detector. Calculate the distribution ratio ( D ) as the ratio of activity in the organic phase to the activity in the aqueous phase.

Frequently Asked Questions (FAQs)

Q: Can DOHyA be used in combination with acidic extractants, or only neutral ones like TODGA? A: DOHyA can be highly effective when combined with acidic extractants like bis(2-ethylhexyl)phosphoric acid (HDEHP). Experimental and theoretical studies demonstrate that a DOHyA–HDEHP system provides synergistic extraction of trivalent metal ions across all nitric acid concentrations, facilitating the mutual separation of Eu(III) and Am(III) 6.

Q: Why does the distribution coefficient ( Kd​ ) drop if I increase the nitric acid concentration past 4 M? A: While higher acidity initially promotes the protonation required for complexation, exceeding 4 M HNO3​ causes competitive extraction. The organic phase becomes saturated with co-extracted nitric acid and water, which competes with the f-element nitrates for the available coordination sites on the DOHyA molecules, thereby lowering the Kd​ 3.

Q: Is DOHyA completely incinerable? A: Yes. Like TODGA, DOHyA is a CHON-based (Carbon, Hydrogen, Oxygen, Nitrogen) extractant. This means that at the end of its lifecycle, the solvent can be completely incinerated without leaving behind solid secondary waste (unlike phosphorus-based extractants), making it highly advantageous for nuclear reprocessing.

References

  • Elucidation of the extraction of trivalent actinides using the DOHyA–HDEHP system: an experimental and theoretical approach. RSC Publishing.6

  • TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data - ACS Publications.1

  • The Nd(III) extraction isotherm for irradiated and un-irradiated DOHyA samples. ResearchGate.2

  • First example of diglycolamide-grafted resins: Synthesis, characterization, and actinide uptake studies. ResearchGate.3

  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. University of Twente Research Information.4

Sources

Optimization

Technical Support Center: 2-Hydroxy-N,N-dioctylacetamide (DOHyA) Radiolytic Stability &amp; Physicochemical Troubleshooting

Welcome to the Technical Support Center for solvent extraction and radiolytic stability. This guide is designed for researchers, radiochemists, and separation scientists working with 2-hydroxy-N,N-dioctylacetamide (DOHyA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solvent extraction and radiolytic stability. This guide is designed for researchers, radiochemists, and separation scientists working with 2-hydroxy-N,N-dioctylacetamide (DOHyA) —a critical radiolytic degradation product of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and a potent phase modifier in nuclear fuel reprocessing[1][2].

Below, you will find expert-level troubleshooting protocols, causality-driven FAQs, and empirical data summaries addressing the effects of gamma dosimetry on DOHyA's viscosity and density.

Part 1: Frequently Asked Questions (FAQs)

Q1: How does accumulating gamma dose affect the viscosity and density of DOHyA-based solvent systems? A: Under gamma irradiation (up to 500 kGy), the density and viscosity of isolated DOHyA in aliphatic diluents (like n-dodecane) generally increase. This is caused by the accumulation of secondary radiolytic products and enhanced intermolecular hydrogen bonding facilitated by the hydroxyl group of DOHyA[1][3]. However, when DOHyA is used as a pre-equilibrated phase modifier in a mixed system (e.g., TODGA + DOHyA/n-DD), the system displays exceptional radiolytic stability. Thermodynamic evaluations show that weak molecular interactions in the mixed solvent buffer the fluid dynamics, resulting in minimal macroscopic changes to density and viscosity even at high gamma doses[1].

Q2: Why do I observe sudden density spikes when my DOHyA/n-dodecane organic phase is exposed to aqueous nitric acid prior to irradiation? A: This is a well-documented thermodynamic extraction phenomenon, not a radiolytic error. The density of DOHyA/n-DD increases proportionally with the initial concentration of nitric acid (HNO₃) in the aqueous phase. DOHyA facilitates the co-extraction of water and nitric acid into the organic phase, increasing the mass per unit volume[1].

Q3: Does radiolytically generated DOHyA actively complex with lanthanides/actinides, thereby altering extraction kinetics? A: No. Unlike its parent molecule TODGA, which directly chelates trivalent f-elements, 2-hydroxy-N,N-dioctylacetamide acts primarily as a phase modifier. It does not directly complex lanthanide ions to a significant degree, but it prevents third-phase formation and modifies the solvation environment[1][2].

Part 2: Troubleshooting Guides & Experimental Protocols

Workflow: Mitigating Viscosity Deviations in High-Dose Gamma Fields

Symptom: The organic phase exhibits sluggish phase separation (emulsion formation) and high viscosity after >300 kGy gamma irradiation. Root Cause: Excessive accumulation of DOHyA and N,N-dioctylacetamide due to C–N and C–C bond cleavage in the α-position of the primary extractant, compounded by low operating temperatures[4][5].

Step-by-Step Resolution Protocol:

  • Thermal Profiling: Measure the viscosity of the irradiated solvent across a temperature gradient (20°C to 60°C). Viscosity and density of DOHyA/n-DD systems decrease predictably with increasing temperature[1]. Elevating the process temperature by 10°C–15°C often restores optimal hydrodynamics.

  • Nitric Acid Buffering: Ensure the organic phase is pre-equilibrated with 1.05–3.0 mol/kg HNO₃. Nitric acid provides a radioprotective effect. Nitrate ions scavenge solvated electrons and radicals, reducing the radiolytic yield of DOHyA and preventing runaway viscosity increases[2][4].

  • Phase Modifier Optimization: If using DOHyA as an intentional additive, cap its concentration at 0.29 mol/kg. Data shows that a formulation of 0.15 mol/kg TODGA + 0.29 mol/kg DOHyA in n-dodecane yields the most hydrodynamically stable system under gamma stress[1].

Part 3: Data Presentation & Visualization

Quantitative Summary: Physicochemical Trends

The following table summarizes the causal relationships between environmental variables and the physical properties of DOHyA-containing organic phases.

VariableEffect on DOHyA/n-DD DensityEffect on DOHyA/n-DD ViscosityMechanistic Causality
Gamma Dose (↑) Slight IncreaseIncreaseRadiolytic fragmentation; accumulation of polar degradation products[1][4].
Temperature (↑) DecreaseDecreaseIncreased kinetic energy overcomes weak intermolecular hydrogen bonding[1].
Aqueous HNO₃ (↑) IncreaseIncreaseEnhanced co-extraction of H₂O and HNO₃ into the organic phase[1][2].
Mixed System (TODGA+DOHyA) StabilizedStabilizedSynergistic weak molecular interactions buffer radiolytic damage[1].
Radiolytic Pathway and Physicochemical Impact Diagram

G TODGA TODGA Extractant (Organic Phase) Gamma Gamma Irradiation (0 - 500 kGy) TODGA->Gamma Radicals Alkoxy / Acyl Radicals (Sensitized by alcohols/H2O) Gamma->Radicals Direct & Indirect Radiolysis DOHyA 2-hydroxy-N,N-dioctylacetamide (DOHyA) Radicals->DOHyA C-N / C-C Bond Cleavage DOA N,N-dioctylacetamide Radicals->DOA Physico Physicochemical Impact: ↑ Viscosity & ↑ Density DOHyA->Physico Dose-dependent accumulation Modifier Acts as Phase Modifier (Weak Ln3+ Complexation) DOHyA->Modifier

Caption: Radiolytic degradation of TODGA into DOHyA and its subsequent impact on solvent viscosity and density.

References

  • TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • An experimental and computational look at the radiolytic degradation of TODGA and the effect on metal complexation. New Journal of Chemistry (RSC Publishing).[Link]

  • Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II. OSTI.[Link]

  • Early-stage oxidation and subsequent damage of the used nuclear fuel extractant TODGA. ResearchGate.[Link]

  • Structures of the organic ligands used in this work. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Managing 2-Hydroxy-N,N-dioctylacetamide (DOHyA) in Actinide Partitioning Workflows

Welcome to the Technical Support Center for advanced nuclear fuel reprocessing and actinide partitioning. Designed for radiochemists, separation scientists, and drug development professionals working with radioisotopes,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced nuclear fuel reprocessing and actinide partitioning. Designed for radiochemists, separation scientists, and drug development professionals working with radioisotopes, this guide addresses the radiolytic generation of 2-hydroxy-N,N-dioctylacetamide (DOHyA) in N,N,N',N'-tetraoctyldiglycolamide (TODGA) extraction systems. Below, you will find field-proven, self-validating strategies to troubleshoot and minimize the co-extraction of undesirable fission products.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why does DOHyA accumulate in my TODGA-based solvent extraction system, and why is it problematic? A: DOHyA is a primary radiolytic degradation product of TODGA, formed via the1 during exposure to gamma and alpha radiation from spent nuclear fuel[1]. While intact TODGA is highly selective, DOHyA is problematic because it is highly lipophobic, making it resistant to standard solvent washing steps. Consequently, it2[2]. As it accumulates, its bidentate structure aggressively co-extracts fission products (FPs) like Zirconium (Zr(IV)) and Molybdenum (Mo(VI)), contaminating the minor actinide product stream[3].

Q: Can DOHyA serve any beneficial purpose in the organic phase? A: Yes, up to a certain concentration. DOHyA acts as an effective 4. By altering the polarity of the organic phase, it helps prevent the undesirable formation of a third phase when the solvent is contacted with high concentrations of nitric acid or heavy metal loads[4]. However, this physical benefit must be heavily weighed against its chemical tendency to bind FPs.

Q: Does the presence of target metal ions (e.g., Eu³⁺ or Am³⁺) alter DOHyA's radiolytic stability? A: Yes. Field data shows a strong causality between metal loading and ligand stability. When DOHyA complexes with metal ions (such as forming Eu-complexes in the organic phase), the metal center absorbs and dissipates radiolytic energy. This shielding effect 2 and alters its radiolytic breakdown pathway, meaning the ligand—and its co-extraction issues—will persist longer in a fully loaded solvent than in a blank solvent[2].

Troubleshooting Guide: Mitigating Fission Product Co-extraction

Issue 1: High Zr(IV) and Pd(II) breakthrough in the loaded organic phase.
  • Root Cause: DOHyA forms highly stable solvates with Zr(IV) even at moderate nitric acid concentrations, outcompeting the aqueous phase for these ions[3].

  • Solution: Implement aqueous-phase masking prior to solvent extraction.

  • Actionable Step: Introduce5 to the High-Level Liquid Waste (HLLW) feed. CDTA acts as a robust masking agent that locks Zr and Pd in the aqueous phase, preventing their initial uptake by DOHyA[5].

Issue 2: Retention of Mo(VI) and residual FPs in the solvent during stripping.
  • Root Cause: While lighter lanthanides can be removed with dilute acid, Mo(VI) and Zr(IV) form strong complexes with DOHyA that resist standard nitric acid stripping[3].

  • Solution: Employ a differential scrubbing and selective oxalate stripping protocol.

  • Actionable Step: First, scrub the loaded organic phase with 0.5 M to 1.0 M HNO₃ to remove weakly bound FPs. Follow this with a3. Oxalate ions have a higher formation constant for Zr(IV) and Mo(VI) than DOHyA, forcing the metals into the aqueous recovery phase[3].

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is established by verifying the output of each critical step before proceeding.

Protocol A: Aqueous-Phase Masking and Solvent Loading

Objective: Prevent initial co-extraction of Zr and Pd by DOHyA during HLLW processing.

  • Feed Preparation: Adjust the simulated or real HLLW feed to a standardized acidity of 3.0 M HNO₃.

  • Masking Agent Addition: Add CDTA to the aqueous feed to achieve a final concentration of 0.05 M. Stir for 30 minutes at 25°C to ensure complete complexation of Zr(IV) and Pd(II).

  • Phase Contact: Contact the masked aqueous feed with the organic solvent (e.g., 0.2 M TODGA + accumulated DOHyA in n-dodecane) at an Organic-to-Aqueous (O:A) ratio of 1:1. Agitate vigorously for 15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • System Validation: Analyze the post-extraction aqueous raffinate via ICP-MS. Validation Criterion: >98% retention of Zr and Pd in the aqueous phase confirms successful masking. If retention is <95%, increase CDTA concentration by 10%.

Protocol B: Differential Scrubbing and Selective Stripping

Objective: Remove co-extracted FPs from a DOHyA-contaminated organic phase without losing target actinides.

  • Primary Scrubbing: Contact the loaded organic phase with 0.5 M HNO₃ (O:A = 1:1) for 10 minutes. This step removes co-extracted lighter lanthanides and non-target FPs. Separate the phases.

  • Selective Stripping: Contact the scrubbed organic phase with an aqueous solution of 0.2 M oxalic acid (O:A = 1:1) for 15 minutes. The oxalate will selectively strip Zr(IV) and Mo(VI) from the DOHyA complexes.

  • System Validation: Perform gamma spectroscopy or ICP-OES on the stripped organic phase. Validation Criterion: The absence of characteristic Zr and Mo signals confirms the efficacy of the oxalate strip, validating that the solvent is clean and ready for recycling.

Quantitative Data Presentation

The following table summarizes the expected extraction behavior (Distribution Ratios, D ) of key metal ions in a degraded TODGA system containing DOHyA, demonstrating the causality behind the need for masking and selective stripping.

Element CategoryMetal IonExtractant Affinity (TODGA + DOHyA)Expected D -Value (3 M HNO₃)Recommended Mitigation Strategy
Target Actinides Am(III), Cm(III)Very High> 100None (Target recovery)
Target Lanthanides Eu(III), Nd(III)High50 - 100None (Target recovery)
Fission Products Zr(IV)High (Driven by DOHyA)> 10Pre-extraction masking (CDTA)
Fission Products Mo(VI)Moderate to High5 - 20Selective stripping (0.2 M Oxalic Acid)
Fission Products Pd(II)Moderate1 - 5Pre-extraction masking (CDTA)

Note: D -values are highly dependent on exact DOHyA accumulation concentrations and absorbed gamma dose.

Process Visualizations

The following diagrams illustrate the mechanistic pathways and the engineered troubleshooting workflows for DOHyA management.

G TODGA TODGA Extractant (Intact Ligand) Radiolysis Gamma/Alpha Radiolysis (Spent Fuel Exposure) TODGA->Radiolysis DOHyA 2-hydroxy-N,N-dioctylacetamide (DOHyA Accumulation) Radiolysis->DOHyA Ether bond cleavage Complex DOHyA-FP Complex (Co-extraction Issue) DOHyA->Complex Bidentate coordination FPs Fission Products (Zr, Mo in HLLW) FPs->Complex High affinity partitioning

Caption: Radiolytic degradation of TODGA into DOHyA and subsequent fission product co-extraction pathway.

G Feed HLLW Feed Solution Masking Add CDTA Masking Agent Feed->Masking Pre-treatment Extraction Solvent Extraction (TODGA/DOHyA) Masking->Extraction Prevents Zr/Pd uptake Scrubbing HNO3 Scrubbing (0.5 - 1.0 M) Extraction->Scrubbing Loaded organic phase Stripping Oxalic Acid Strip (0.2 M) Scrubbing->Stripping Removes light FPs Product Purified Actinides Stripping->Product Retains Zr/Mo in aqueous

Caption: Step-by-step troubleshooting workflow to mitigate Zr(IV) and Mo(VI) co-extraction in DOHyA systems.

References

  • Source: University of Twente (utwente.nl)
  • Title: Extraction and structural studies of an unexplored monoamide, N,N'-dioctyl, α-hydroxy acetamide with lanthanide(III) and actinide(III)
  • Source: ACS Publications (acs.org)
  • Title: WPASR 5: Influence of detrimental DCs (2-hydroxy-N,N-dioctylacetamide)
  • Source: ResearchGate (researchgate.net)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phase Modifiers: 2-hydroxy-N,N-dioctylacetamide vs. Tributyl Phosphate (TBP) in Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solvent extraction, the prevention of third-phase formation is a critical challenge that can dictate the efficiency and viability...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solvent extraction, the prevention of third-phase formation is a critical challenge that can dictate the efficiency and viability of a separation process.[1] This undesirable phenomenon, an organic phase splitting into two, can lead to significant operational difficulties, including hydraulic issues and loss of valuable extractant and metal.[2] Phase modifiers are essential additives to the organic solvent to mitigate this issue. This guide provides an in-depth technical comparison of two prominent phase modifiers: the amide-based 2-hydroxy-N,N-dioctylacetamide (DOHyA) and the well-established organophosphorus compound, tributyl phosphate (TBP).

The Role and Mechanism of Phase Modifiers

At its core, third-phase formation is driven by the limited solubility of the extracted metal-ligand complexes in the organic diluent, often a non-polar hydrocarbon like kerosene or n-dodecane.[3] This leads to the aggregation of these complexes into reverse micelles. As the concentration of the extracted metal increases, these aggregates can grow and coalesce, eventually leading to the separation of a second, heavy organic phase.[3][4]

Phase modifiers work by disrupting this aggregation process. Their amphiphilic nature allows them to interact with the metal-ligand complexes, increasing their solubility in the organic diluent and preventing the formation of a separate phase.[1][5] This can occur through several mechanisms, including co-solvation, co-surfactancy, and preferential solvation.[1]

Physicochemical Properties: A Tale of Two Modifiers

The performance of a phase modifier is intrinsically linked to its molecular structure and resulting physicochemical properties. DOHyA and TBP represent two distinct classes of compounds with different functional groups, which in turn dictates their behavior in a solvent extraction system.

Property2-hydroxy-N,N-dioctylacetamide (DOHyA)Tributyl Phosphate (TBP)
Functional Group Amide and HydroxylPhosphate Ester
Structure Contains a hydroxyl group capable of hydrogen bonding and an amide linkage.Contains a phosphoryl group (P=O) which is a strong electron donor.
Polarity Higher polarity due to the hydroxyl and amide groups.Moderately polar.
Solubility Good solubility in common organic diluents.Good solubility in common organic diluents.
Chemical Stability Amide bonds are generally less prone to hydrolysis than ester bonds.[6] However, radiolytic stability can be a concern in nuclear applications.[7]Generally stable but can undergo hydrolysis in the presence of strong acids or bases, and is susceptible to radiolysis.[8]

Performance Comparison: Experimental Insights

The true measure of a phase modifier lies in its performance under experimental conditions. While a direct, comprehensive head-to-head comparison under identical conditions is not extensively documented in a single study, a synthesis of available data provides valuable insights into their respective strengths and weaknesses.

Prevention of Third-Phase Formation

Both DOHyA and TBP are effective at preventing third-phase formation in various solvent extraction systems, particularly those involving diglycolamide extractants like N,N,N',N'-tetra(n-octyl)diglycolamide (TODGA) for lanthanide and actinide separations.[4][9] Studies have shown that the addition of either modifier significantly increases the loading capacity of the organic phase before phase splitting occurs.[10] TBP has been identified as a promising reagent for minimizing third-phase formation in systems for trivalent actinide separation.[3][4]

Extraction Efficiency

The impact of a phase modifier on the extraction efficiency of the primary extractant is a crucial consideration.

  • TBP: The addition of TBP can sometimes lead to a synergistic or antagonistic effect on metal extraction, depending on the system. In some cases, TBP can compete with the primary extractant for the metal ion, leading to a decrease in the distribution ratio.[11] However, in other systems, it has been shown to have little effect on the metal complexation.[4]

  • DOHyA: DOHyA has been reported to have very little effect on both the metal complexation and the interfacial kinetic mechanism in some systems, appearing to act primarily as a cosolvent.[4][10] However, its own extraction capabilities for certain metal ions at high nitric acid concentrations should be considered.[12]

Table 1: Comparative Extraction Performance (Illustrative) Note: This table is a qualitative summary based on trends observed in the literature. Actual values are highly dependent on specific experimental conditions.

Parameter2-hydroxy-N,N-dioctylacetamide (DOHyA)Tributyl Phosphate (TBP)
Third Phase Prevention EffectiveEffective[3][4]
Impact on Primary Extractant Efficiency Often minimal, acts as a cosolvent[4][10]Can be antagonistic, synergistic, or neutral depending on the system[11]
Selectivity Generally does not significantly alter the selectivity of the primary extractant.May influence selectivity due to competitive extraction.
Loading Capacity Significantly increases loading capacity.Significantly increases loading capacity.
Stripping Efficiency

The ease of recovering the extracted metal from the loaded organic phase (stripping) is a critical step in the overall process. The stripping efficiency can be influenced by the phase modifier. A phase modifier that strongly interacts with the extracted metal complex can make stripping more difficult.

The quantitative back extraction of ions from a DOHyA-modified system has been demonstrated using dilute nitric acid (e.g., 0.5 M).[12] The stripping efficiency in TBP-modified systems is well-established and generally efficient, though it can be influenced by the stability of the TBP-metal complex.[13]

Chemical and Radiolytic Stability

In applications such as nuclear fuel reprocessing, the chemical and radiolytic stability of all components of the solvent system is paramount.

  • TBP: TBP is known to undergo hydrolysis and radiolysis, producing degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[8] These degradation products can interfere with the extraction process by forming stable complexes with metal ions and promoting the formation of precipitates and emulsions.

  • DOHyA: While amide bonds are generally more resistant to hydrolysis than ester bonds, the radiolytic stability of DOHyA is a significant consideration.[6][7] Irradiation of DOHyA can lead to the formation of various degradation compounds, which may in turn affect the extraction performance and selectivity of the solvent system.[7] Interestingly, the formation of Eu-complexes in the organic phase has been shown to protect DOHyA from degradation by radiation.[7]

Experimental Protocols

To provide a framework for comparative evaluation, the following are generalized, step-by-step methodologies for key experiments.

Protocol for Evaluating Third-Phase Formation

This protocol determines the limiting organic concentration (LOC) of a metal ion before the onset of third-phase formation.

dot

Third_Phase_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_org Prepare organic phase: Primary extractant + Phase modifier (DOHyA or TBP) in diluent contact Contact equal volumes of organic and aqueous phases in a series of vials prep_org->contact prep_aq Prepare aqueous phase: Varying concentrations of metal nitrate in nitric acid prep_aq->contact equilibrate Equilibrate by vigorous mixing (e.g., 30 min on a mechanical shaker) contact->equilibrate separate Centrifuge to aid phase separation equilibrate->separate observe Visually inspect for the appearance of a third phase separate->observe determine_loc Determine the Limiting Organic Concentration (LOC) - the highest metal concentration without a third phase observe->determine_loc

Caption: Workflow for determining the Limiting Organic Concentration (LOC).

Protocol for Determining Distribution Ratios

This protocol measures the extraction efficiency of a metal ion from the aqueous phase to the organic phase.

dot

Distribution_Ratio_Protocol cluster_setup Setup cluster_extraction Extraction cluster_measurement Measurement org_phase Prepare organic phase (Extractant + Modifier in diluent) mix Contact equal volumes of organic and aqueous phases org_phase->mix aq_phase Prepare aqueous phase (Known concentration of metal ion in acid) aq_phase->mix shake Shake vigorously to reach equilibrium (e.g., 10-30 min) mix->shake phases_sep Allow phases to separate (centrifugation may be required) shake->phases_sep sample_aq Take an aliquot of the aqueous phase post-extraction phases_sep->sample_aq analyze Analyze metal concentration in the aqueous aliquot (e.g., ICP-MS, UV-Vis) sample_aq->analyze calculate Calculate the distribution ratio (D): D = ([Metal]org) / ([Metal]aq) analyze->calculate

Caption: Experimental workflow for determining the distribution ratio (D).

Conclusion: Selecting the Appropriate Phase Modifier

The choice between 2-hydroxy-N,N-dioctylacetamide and tributyl phosphate as a phase modifier is not a one-size-fits-all decision and depends heavily on the specific requirements of the solvent extraction system.

  • TBP is a well-established, cost-effective, and highly effective phase modifier, particularly in preventing third-phase formation.[3][4] Its potential to influence extraction efficiency and its susceptibility to degradation are key factors to consider.[8]

  • DOHyA presents a viable alternative, often acting as a more "inert" cosolvent with minimal impact on the primary extraction mechanism.[4][10] Its robust amide linkage offers potential advantages in terms of hydrolytic stability. However, its radiolytic degradation pathways and potential for co-extraction of certain metals under specific conditions warrant careful evaluation.[7][12]

Ultimately, the optimal choice requires empirical testing and a thorough understanding of the trade-offs between performance, stability, and the specific chemistry of the separation process. This guide provides a foundational framework for researchers and professionals to make informed decisions in the selection and application of these crucial components in solvent extraction systems.

References

  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. (2019). Taylor & Francis.
  • Tributyl Phosphate (TBP): A Key Extractant in Metal Separation and Nuclear Chemistry. (2025). DECACHEM.
  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP.
  • Unraveling the role of phase modifiers in the extraction of Nd(III) from nitric acid medium in tetra-bis(2-ethylhexyl)diglycolamide in n-dodecane containing long chain aliphatic alcohols.
  • Theoretical Exploration of the Synergistic Effect of Phosphate and Amidoxime for Uranium Recovery
  • Comparative Study of Four Acidic Extractants as Modifiers in the TBP/FeCl3 Solvent Extraction System for Lithium and Magnesium Separation. (2024). Industrial & Engineering Chemistry Research.
  • Application Notes and Protocols for Tri-n-butyl Phosphate (TBP) as a Solvent for Metal Extraction. Benchchem.
  • ISEC 2017 - The 21st International Solvent Extraction Conference Understanding of Uranium Extraction Mechanisms
  • Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innov
  • Structural modifications considered for the amido-phosphonic acid and...
  • Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. (2022). Comptes Rendus de l'Académie des Sciences.
  • The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. (2025). PMC.
  • Surveying Phase Modifier Functional Groups for Applications to Ln(III)
  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. (2022). MDPI.
  • Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction. (2020). Langmuir.
  • Experimental study of phase entrainment in copper solvent extraction. (2020). SciELO Colombia.
  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. (2025). PMC.
  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions.
  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. (2024).
  • Extraction and structural studies of an unexplored monoamide, N,N'-dioctyl, α-hydroxy acetamide with lanthanide(III) and actinide(III) ions.
  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. (2025).
  • Effect of phase modifiers TBP and iso -decanol on the extraction and complexation of Eu 3+ with CMPO.
  • CHEMICAL STABILITY OF DRUGS. IIP Series.

Sources

Comparative

Comparative Analysis of DOHyA and DHOA in Diglycolamide (DGA) Solvent Extraction Systems

Executive Overview Diglycolamides (DGAs), particularly N,N,N',N'-tetraoctyldiglycolamide (TODGA), have established themselves as the benchmark extractants for the partitioning of trivalent actinides and lanthanides from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Diglycolamides (DGAs), particularly N,N,N',N'-tetraoctyldiglycolamide (TODGA), have established themselves as the benchmark extractants for the partitioning of trivalent actinides and lanthanides from High-Level Liquid Waste (HLLW)[1]. Despite their exceptional extraction efficiency, TODGA systems in aliphatic diluents (like n-dodecane) suffer from a critical thermodynamic limitation: third-phase formation . Under high nitric acid concentrations or heavy metal loading, the organic phase splits into a diluent-rich upper layer and a dense, metal-rich lower layer, which severely disrupts continuous processing[1].

To mitigate this, phase modifiers are introduced into the solvent system. This guide provides an in-depth comparative analysis of two premier, completely incinerable (CHON-compliant) phase modifiers: N,N-dioctyl-2-hydroxyacetamide (DOHyA) and N,N-di-n-hexyloctanamide (DHOA) . By examining their supramolecular behaviors and coordination chemistry, we aim to equip separation scientists with the mechanistic insights required to optimize advanced nuclear reprocessing workflows.

Mechanistic Divergence: Cosolvation vs. Coordination

While both DOHyA and DHOA effectively prevent organic phase splitting and significantly elevate the Limiting Organic Concentration (LOC) of metal ions[2], their mechanisms of action at the molecular level are fundamentally distinct[3].

  • DHOA (N,N-di-n-hexyloctanamide) – The Bulk Cosolvent: DHOA functions primarily as a supramolecular stabilizer. Operando absorption spectroscopy and kinetic evaluations demonstrate that DHOA does not alter the inner-sphere coordination of the Ln(III)-TODGA complex[4]. It acts as a cosolvent that prevents aggregation and phase splitting without competing for the primary metal binding sites, thereby maintaining the native interfacial mass transfer kinetics of the TODGA system[4].

  • DOHyA (N,N-dioctyl-2-hydroxyacetamide) – The Active Coordinator: Conversely, DOHyA functions as an active phase modifier. Spectroscopic investigations reveal that the introduction of DOHyA induces a distinct shift in the inner-sphere complexes of the extracted lanthanides[3]. DOHyA forms a combined, synergistic solvent system (TODGA + DOHyA) that actively participates in the extraction chemistry, altering the fundamental bulk equilibrium and increasing the overall density of the organic phase in response to nitric acid uptake[1].

Quantitative Performance Profile

The following table summarizes the comparative physicochemical and extraction data for DOHyA and DHOA when used as modifiers in TODGA/n-dodecane systems.

ParameterDOHyA (N,N-dioctyl-2-hydroxyacetamide)DHOA (N,N-di-n-hexyloctanamide)
Primary Function Phase modifier & Synergistic Co-extractantPhase modifier (Bulk Cosolvent)
Inner-Sphere Complexation Alters Ln(III)-TODGA inner-sphere coordination 3Maintains original Ln(III)-TODGA coordination 4
Impact on Distribution Ratio (D) Decreases D at high modifier concentrations 3Decreases D at high modifier concentrations 3
Limiting Organic Concentration (LOC) Significantly increased; highly effective at preventing third phase [[1]]()Significantly increased; highly effective at preventing third phase [[4]]()
Interfacial Kinetics Modifies transition state complexationNo significant effect on interfacial kinetics 4
Waste Management Profile Completely incinerable (CHON principle)Completely incinerable (CHON principle) 5

System Visualization

Workflow HLLW Aqueous Phase (HLLW + HNO3) Mix Liquid-Liquid Extraction HLLW->Mix TODGA Organic Phase (TODGA/n-dodecane) TODGA->Mix ThirdPhase Third-Phase Formation (System Failure) Mix->ThirdPhase No Modifier (High [M] or [HNO3]) DHOA DHOA Addition (Cosolvent Action) Mix->DHOA Modifier Added DOHyA DOHyA Addition (Inner-Sphere Alteration) Mix->DOHyA Modifier Added Stable Stable Biphasic System (High Metal Loading) DHOA->Stable Supramolecular Stabilization DOHyA->Stable Synergistic Coordination

Fig 1: Workflow of DHOA and DOHyA phase modifiers preventing third-phase formation in DGA systems.

Experimental Workflow: Evaluating Phase Modifiers in DGA Systems

To ensure absolute scientific integrity and reproducibility, the following self-validating protocol outlines the standard methodology for assessing the efficacy of DOHyA and DHOA in TODGA systems.

Step 1: Organic Phase Preparation

  • Action: Dissolve TODGA (e.g., 0.1 M) and the selected phase modifier (DHOA or DOHyA, typically 0.25–0.5 M) in n-dodecane.

  • Causality: Preparing exact molar ratios establishes the thermodynamic baseline required to measure the modifier's specific impact on the Limiting Organic Concentration (LOC) without introducing diluent-based artifacts.

Step 2: Aqueous Feed Formulation

  • Action: Prepare an aqueous solution of 3–4 M HNO₃ spiked with target metal ions (e.g., Nd³⁺ as a surrogate, or radiotracers like ²⁴¹Am / ¹⁵²Eu).

  • Causality: Utilizing 3–4 M HNO₃ precisely simulates the high ionic strength and acidic environment of actual HLLW, ensuring the extraction data is directly translatable to industrial reprocessing conditions.

Step 3: Biphasic Equilibration (Liquid-Liquid Extraction)

  • Action: Contact equal volumes of the organic and aqueous phases in a thermostatic vial. Subject the mixture to vigorous mechanical vortexing for 30 minutes, followed by high-speed centrifugation (e.g., 3000 rpm for 5 minutes).

  • Causality: Vigorous agitation ensures complete mass transfer and thermodynamic equilibrium, while centrifugation guarantees absolute phase disengagement. This prevents emulsion-based artifacts from skewing the distribution ratio (D) calculations.

Step 4: Radiometric Assay & Distribution Ratio (D) Calculation

  • Action: Extract precise aliquots from both the separated organic and aqueous phases. Quantify the metal concentration using Gamma spectrometry (for radiotracers) or ICP-MS (for stable isotopes). Calculate D as the ratio of metal concentration in the organic phase to that in the aqueous phase.

  • Causality: Independent quantification of both phases provides a self-validating mass balance. A drop in D at high modifier concentrations confirms the competitive or diluting effect of the modifier on the extraction thermodynamics.

Step 5: LOC Titration

  • Action: Incrementally increase the initial metal concentration in the aqueous feed and repeat the extraction process until a visible third phase (a dense second organic layer) forms.

  • Causality: The concentration just prior to phase splitting empirically defines the maximum loading capacity (LOC), directly validating the macroscopic efficacy of the chosen phase modifier.

Conclusion & Selection Guide

The choice between DOHyA and DHOA depends heavily on the desired extraction kinetics and complexation targets. If the goal is to prevent third-phase formation while preserving the native inner-sphere coordination and interfacial kinetics of the TODGA-metal complex, DHOA is the superior choice due to its purely supramolecular cosolvent action. Conversely, if a synergistic extraction environment is desired where the modifier actively participates in the coordination sphere to fine-tune selectivity, DOHyA provides a highly effective, active alternative. Both modifiers maintain the crucial advantage of being completely incinerable, aligning with modern green chemistry principles for nuclear waste management.

References

  • TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data, ACS Publications.1

  • The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. RSC Publishing.4

  • Surveying Phase Modifier Functional Groups for Applications to Ln(III) Separations. PMC / OSTI.GOV.3

  • Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews, ACS Publications.5

  • Extraction capacity of diglycolamide derivatives for Ca(II), Nd(III) and Zr(IV) from nitric acid to N-dodecane containing a solvent modifier. PubMed.2

Sources

Validation

Validation of reverse micellar aggregation in irradiated 2-hydroxy-N,N-dioctylacetamide

Title: Validation of Reverse Micellar Aggregation in Irradiated 2-Hydroxy-N,N-dioctylacetamide (DOHyA): A Comparative Guide for HLLW Processing Introduction In the partitioning of trivalent actinides and lanthanides from...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Reverse Micellar Aggregation in Irradiated 2-Hydroxy-N,N-dioctylacetamide (DOHyA): A Comparative Guide for HLLW Processing

Introduction In the partitioning of trivalent actinides and lanthanides from High-Level Liquid Waste (HLLW), N,N,N',N'-tetraoctyldiglycolamide (TODGA) is the industry-standard extractant. However, TODGA suffers from a critical limitation: early third-phase formation (emulsification failure) when loaded with high concentrations of nitric acid and metal ions[1]. To mitigate this, phase modifiers must be introduced into the solvent system.

2-Hydroxy-N,N-dioctylacetamide (DOHyA) represents a paradigm shift in this space. It is highly unique because it is not only an effective phase modifier but also the primary radiolytic degradation product of TODGA[2][3]. This guide objectively evaluates the physicochemical stability, reverse micellar aggregation behavior, and extraction efficacy of irradiated DOHyA, comparing its performance against traditional phase modifiers like 1-octanol and TBP to provide actionable insights for separation scientists and radiochemists.

Mechanistic Insights: The Dual Role of DOHyA

During solvent extraction, TODGA molecules self-assemble into reverse micelles within non-polar diluents like n-dodecane (n-DD)[4]. The polar core of these micelles encapsulates water, HNO3, and extracted Ln(III)/An(III) ions. As metal loading increases, strong inter-aggregate interactions cause the reverse micelles to swell and eventually split into two distinct organic phases: a diluent-rich phase and a dense, highly viscous metal-rich "third phase"[5].

DOHyA acts at the periphery of these reverse micelles. Unlike 1-octanol, which sensitizes TODGA to radiolytic degradation by increasing water co-extraction and generating highly reactive hydroxyl radicals[6], DOHyA integrates seamlessly into the micellar interface. It does not directly complex the lanthanide ions in the inner sphere; instead, it acts as a structural buffer, suppressing inter-micellar attraction and preventing macroscopic phase splitting[1][6].

G TODGA TODGA (Primary Extractant) Rad Gamma Radiolysis (Direct/Indirect) TODGA->Rad DOHyA DOHyA (Degradation Product & Phase Modifier) Rad->DOHyA Ether Bond Cleavage Micelle Reverse Micelle Formation DOHyA->Micelle Periphery Modulation ThirdPhase Third-Phase Suppression Micelle->ThirdPhase

Radiolytic degradation of TODGA into DOHyA and its role in third-phase suppression.

Experimental Workflow: Validating Irradiated DOHyA

To ensure a self-validating system, the following protocol triangulates macroscopic phase behavior with nanoscale structural analysis and molecular coordination. Testing irradiated samples is mandatory, as alpha/gamma radiation in HLLW fundamentally alters the extractant's chemical profile.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary organic phase of 0.15 M TODGA and 0.29 M DOHyA dissolved in n-dodecane (n-DD)[1].

  • Gamma Irradiation: Expose the organic phase to a Co-60 gamma source (or scanning electron beam) at absorbed doses ranging from 0 to 750 kGy. Maintain ambient temperature to simulate industrial fuel cycle conditions[5].

  • Liquid-Liquid Extraction: Equilibrate the irradiated organic solvent with an aqueous phase containing 3–4 M HNO3 and varying concentrations of Nd(III) (a non-radioactive surrogate for trivalent actinides) for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation & Centrifugation: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes. Measure the density of the organic phase to determine the limiting organic concentration (LOC) of metal/acid loading[1].

  • Nanoscale Aggregation Analysis (DLS & SAXS): Isolate the loaded organic phase. Use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of the reverse micelles and Small-Angle X-ray Scattering (SAXS) to confirm the core-shell morphology[4][5].

  • Spectroscopic Validation: Perform Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy on the organic phase. Monitor the amidic carbonyl stretching bands to confirm that DOHyA acts primarily as a structural modifier rather than an inner-sphere complexant[5].

G A Solvent Prep: TODGA + DOHyA in n-Dodecane B Gamma Irradiation (0 - 750 kGy) A->B C Liquid-Liquid Extraction (HNO3 + Nd3+) B->C D Phase Separation & Centrifugation C->D E Aggregation Analysis (DLS, SAXS, FTIR) D->E

Workflow for validating reverse micellar aggregation in irradiated DOHyA.

Comparative Performance Analysis

When evaluating phase modifiers for nuclear reprocessing, radiolytic stability is just as critical as phase modification efficacy. Table 1 compares DOHyA against industry alternatives, demonstrating why it is the superior choice for long-term solvent recycling.

Table 1: Comparative Performance of Phase Modifiers in TODGA/n-DD Systems

Phase ModifierRadiolytic StabilityAverage Aggregate Size (nm)Effect on Third-Phase FormationImpact on Ln(III)/An(III) Extraction
DOHyA High ~2.0 - 3.5 Completely suppresses Minimal interference [1][6]
1-OctanolModerate~4.0 - 5.0SuppressesSensitizes TODGA degradation[6]
TBPHigh~3.0 - 4.5SuppressesDecreases distribution ratios
DHOAModerate~3.5 - 4.0SuppressesCompetes with TODGA

Table 2: Aggregation Behavior of Irradiated DOHyA (0.2 M in n-DD) Loaded with 0.05 M Nd(III)

Gamma Dose (kGy)Nd(III) Conc. (M)Average Aggregate Size (nm)Polydispersity Index (PDI)
0 (Un-irradiated)0.052.10.12
2500.052.30.15
5000.052.60.18
7500.053.10.22

As shown in Table 2, even at extreme gamma doses (750 kGy), the reverse micellar aggregate size of DOHyA remains strictly controlled (~3.1 nm), preventing the runaway aggregation that leads to third-phase formation[5].

Radiolytic Degradation and System Autoregulation

The brilliance of utilizing DOHyA lies in its autoregulatory nature within the TODGA system. Under gamma radiolysis, TODGA undergoes cleavage at the ether bond (C-O), yielding DOHyA and N,N-dioctylacetamide (DOAA) as primary degradation products[2][3].

By pre-loading the solvent with DOHyA, the system leverages structural homology. The radiolytically generated DOHyA simply adds to the existing phase modifier pool, maintaining the hydrodynamic stability of the reverse micelles without introducing foreign, highly reactive degradation artifacts that could compromise the extraction of minor actinides[7][8].

Conclusion

For researchers optimizing HLLW partitioning, DOHyA represents a highly robust, self-regulating solution. Experimental validation via DLS, SAXS, and FTIR confirms that irradiated DOHyA maintains stable, nanometer-scale reverse micelles. By acting as a peripheral micellar modifier rather than an inner-sphere complexant, it completely suppresses third-phase formation while exhibiting exceptional radiolytic stability—vastly outperforming traditional modifiers like 1-octanol and TBP.

References

  • Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II. OSTI.
  • Early-stage oxidation and subsequent damage of the used nuclear fuel extractant TODGA; electron pulse radiolysis and theoretical insights. ResearchGate / Physical Chemistry Chemical Physics. URL: [Link]

  • TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data - ACS Publications.
  • Contribution of nitric acid and alcohol to the radiolytic degradation of TODGA in Isopar-M. Journal of Radioanalytical and Nuclear Chemistry. URL: [Link]

  • An experimental and computational look at the radiolytic degradation of TODGA and the effect on metal complexation. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Am/Eu extraction of novel TODGA derivatives. ResearchGate.
  • The Fate of Reverse Micellar Aggregation in Irradiated Diglycolamide in n-Dodecane Solution. ResearchGate.
  • SOLVENT EXTRACTION OF SOME TRIVALENT LANTHANIDES AND ACTINIDES IN ALKYLDIGLYCOLAMIDES AND THE AGGREGATION AND SPECTROSCOPIC INVESTIGATIONS. Homi Bhabha National Institute (HBNI).

Sources

Safety & Regulatory Compliance

Safety

2-hydroxy-N,N-dioctylacetamide proper disposal procedures

Operational Guide: Proper Disposal and Waste Management of 2-Hydroxy-N,N-dioctylacetamide (DOHyA) As advanced solvent extraction processes evolve—particularly in the separation of trivalent actinides and lanthanides from...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Waste Management of 2-Hydroxy-N,N-dioctylacetamide (DOHyA)

As advanced solvent extraction processes evolve—particularly in the separation of trivalent actinides and lanthanides from nuclear waste—the management of complex organic ligands requires strict adherence to both chemical safety and radiochemical disposal protocols.

2-Hydroxy-N,N-dioctylacetamide (commonly referred to as DOHyA or N,N-dioctylhydroxyacetamide) occupies a unique dual role in radiochemistry. It is intentionally synthesized and utilized as a highly effective phase modifier in N,N,N′,N′-tetraoctyldiglycolamide (TODGA) systems to prevent unwanted third-phase formation during high-acidity extractions[1][2]. Concurrently, it is also a known radiolytic degradation product of TODGA when exposed to high gamma radiation fields[3][4].

Because DOHyA is frequently handled alongside radioactive isotopes and highly concentrated nitric acid, its disposal cannot follow standard laboratory organic waste procedures. This guide provides the authoritative, step-by-step logistical and operational plan for the safe neutralization and destruction of DOHyA waste streams.

Part 1: Physicochemical & Disposal Profile

Before initiating disposal, it is critical to understand the compound's physical parameters and its behavior under destruction conditions. DOHyA is specifically engineered to comply with the CHON principle —meaning its molecular structure consists exclusively of Carbon, Hydrogen, Oxygen, and Nitrogen[5][6].

Table 1: DOHyA Identification and Disposal Parameters

ParameterSpecificationOperational Implication
Chemical Name 2-hydroxy-N,N-dioctylacetamideTarget compound for disposal.
CAS Number 440339-85-5[7][8]Regulatory tracking identifier.
Molecular Formula C18H37NO2[7][8]Contains amide nitrogen; requires NOx scrubbing upon incineration.
Molecular Weight 299.49 g/mol [8]High boiling point; non-volatile under standard lab conditions.
Primary Application Phase modifier for TODGA[1][2]Typically mixed with n-dodecane and TODGA in waste streams.
Incineration Profile CHON-Compliant[5][6]Ash-free thermal destruction; generates zero secondary solid waste[9].

Part 2: The CHON Principle & Disposal Causality

In legacy nuclear reprocessing (such as the PUREX process), extractants like Tri-n-butyl phosphate (TBP) were utilized. However, incinerating spent TBP generates corrosive phosphoric acid and solid radioactive ash, severely complicating secondary waste management[9][10].

DOHyA was adopted specifically to solve this logistical bottleneck. Because it adheres to the CHON principle , DOHyA can be completely thermally destroyed (incinerated) into carbon dioxide, water, and nitrogen oxides[5][6]. This causality dictates our entire disposal strategy: the ultimate goal for DOHyA waste is direct liquid injection incineration , provided the solvent is first stripped of explosive/corrosive inorganic acids.

Part 3: Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for processing spent DOHyA solvent.

Step 1: Waste Characterization and Segregation
  • Action: Classify the spent solvent as either Hazardous Organic Waste (from cold runs/method development) or Mixed Radioactive Waste (from active actinide/lanthanide extraction)[11].

  • Causality: DOHyA does not directly complex lanthanide ions as aggressively as TODGA, acting more as a phase modifier[12]. However, the bulk solvent will still contain trace radioactive isotopes. Segregation ensures that non-radioactive DOHyA is not unnecessarily sent to highly expensive mixed-waste incinerators.

Step 2: Aqueous Alkaline Washing (Nitric Acid Stripping)
  • Action: Contact the spent DOHyA/n-dodecane organic phase with a weak alkaline solution (e.g., 0.1 M Na2CO3 or 0.1 M NaOH) at a 1:1 Phase Ratio (O:A) for 15 minutes.

  • Causality: DOHyA is utilized in highly acidic environments, often extracting significant amounts of nitric acid (up to 3 M HNO3) into the organic phase[2][13]. Subjecting an organic solvent heavily loaded with nitric acid to an incinerator poses a severe exothermic runaway or explosion hazard. Alkaline washing neutralizes the solvent, moving the nitrate ions into the aqueous phase.

Step 3: Phase Separation
  • Action: Allow the emulsion to settle. Decant the aqueous phase from the organic phase.

  • Causality: The aqueous phase (now containing sodium nitrate and potentially trace hydrophilic degradation products) is routed to standard aqueous waste treatment. The neutralized organic phase (containing DOHyA, TODGA, and n-dodecane) is now stabilized for thermal destruction.

Step 4: Controlled Thermal Destruction (Incineration)
  • Action: Feed the neutralized organic stream into a liquid injection incinerator operating at temperatures exceeding 1000°C.

  • Causality: High-temperature incineration breaks the C-C and C-N bonds of the DOHyA molecule. Because it is CHON-compliant, it combusts entirely without leaving solid radioactive ash[5][6][9].

Step 5: Off-Gas Scrubbing
  • Action: Route the incinerator exhaust gases through a wet NOx scrubber.

  • Causality: The amide functional group in DOHyA (C18H37NO2) converts to nitrogen oxides (NOx) during combustion. Scrubbing guarantees environmental regulatory compliance prior to atmospheric release.

Part 4: Operational Workflow Visualization

The following diagram maps the logical relationship between the chemical state of the DOHyA waste and the required logistical actions to achieve safe thermal destruction.

DOHyA_Disposal Start Spent Solvent (DOHyA + TODGA + HNO3) Wash Alkaline Washing (Neutralize HNO3) Start->Wash Sep Phase Separation Wash->Sep AqWaste Aqueous Waste (Nitrate Salts) Sep->AqWaste Aqueous Phase OrgWaste Organic Waste (CHON-Compliant) Sep->OrgWaste Organic Phase Incineration Thermal Destruction (>1000°C) OrgWaste->Incineration Scrubber Off-Gas Scrubbing (NOx Removal) Incineration->Scrubber End Clean Emission (CO2 + H2O) Scrubber->End

Workflow diagram detailing the neutralization, phase separation, and thermal destruction of DOHyA.

References

  • ResearchGate. "Extraction and structural studies of an unexplored monoamide, N,N'-dioctyl, α-hydroxy acetamide with lanthanide(III) and actinide(III) ions." researchgate.net. Available at: [Link]

  • RSC Publishing. "An experimental and computational look at the radiolytic degradation of TODGA and the effect on metal complexation." New Journal of Chemistry. Available at: [Link]

  • PMC. "Surveying Phase Modifier Functional Groups for Applications to Ln(III) Separations." nih.gov. Available at:[Link]

  • ResearchGate. "The effect of aliphatic alcohol additives on the radiolytic degradation of TODGA in Isopar-M." researchgate.net. Available at:[Link]

  • ResearchGate. "N,N-dialkyl-2-hydroxyacetamides for modifier-free separation of trivalent actinides from nitric acid medium." researchgate.net. Available at: [Link]

  • OSTI. "Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II." osti.gov. Available at: [Link]

  • ACS Publications. "TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing." Journal of Chemical & Engineering Data. Available at:[Link]

  • UMCS. "New trends in the reprocessing of spent nuclear fuel. Separation of minor actinides by solvent extraction." umcs.pl. Available at:[Link]

  • Taylor & Francis. "Solvent extraction systems for mutual separation of Am(III) and Cm(III) from nitric acid solutions." tandfonline.com. Available at: [Link]

  • American Chemical Society. "Uranium separation using monoamide extractants." digitellinc.com. Available at: [Link]

  • Orano. "Potential Radioisotope-Element Harvesting from Recycling of Used Nuclear Fuel." orano.group. Available at:[Link]

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